molecular formula C6H10O3 B032358 Ethyl acetoacetate-1,2,3,4-13C4 CAS No. 84508-55-4

Ethyl acetoacetate-1,2,3,4-13C4

Cat. No.: B032358
CAS No.: 84508-55-4
M. Wt: 134.11 g/mol
InChI Key: XYIBRDXRRQCHLP-XMUWKQMQSA-N
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Description

Ethyl acetoacetate-1,2,3,4-13C4 is a labeled compound where all four carbon atoms are substituted with the carbon-13 isotope. This compound is a derivative of ethyl acetoacetate, which is widely used as an intermediate in organic synthesis. The isotopic labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetoacetate-1,2,3,4-13C4 can be synthesized through the Claisen condensation of ethyl acetate-13C4. In this reaction, two moles of ethyl acetate-13C4 condense to form one mole of this compound and one mole of ethanol . The reaction typically requires a strong base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

On an industrial scale, this compound is produced by treating diketene with ethanol-13C4. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl acetoacetate-1,2,3,4-13C4 undergoes various types of chemical reactions, including:

    Keto-enol tautomerism: This compound exists in equilibrium between its keto and enol forms.

    Nucleophilic substitution: The enolate form of this compound can undergo nucleophilic substitution reactions.

    Reduction: It can be reduced to ethyl 3-hydroxybutyrate.

Common Reagents and Conditions

    Bases: Sodium ethoxide, sodium hydride

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, diethyl ether

Major Products

Scientific Research Applications

Ethyl acetoacetate-1,2,3,4-13C4 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

    Metabolic studies: Used as a tracer to study metabolic pathways.

    NMR spectroscopy: The carbon-13 labeling makes it useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures.

    Drug development: Used in the synthesis of pharmaceutical intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetoacetate-1,3-13C2
  • Ethyl acetoacetate-2,4-13C2
  • Ethyl acetoacetate-3,4-13C2

Uniqueness

Ethyl acetoacetate-1,2,3,4-13C4 is unique due to the complete substitution of all four carbon atoms with carbon-13. This makes it particularly useful in studies requiring detailed isotopic analysis, providing more comprehensive data compared to partially labeled compounds .

Properties

IUPAC Name

ethyl 3-oxo(1,2,3,4-13C4)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIBRDXRRQCHLP-XMUWKQMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH2][13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466786
Record name Ethyl acetoacetate-1,2,3,4-13C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84508-55-4
Record name Ethyl acetoacetate-1,2,3,4-13C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetoacetate-1,2,3,4-13C4
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Synthesis routes and methods I

Procedure details

In the same way as in Example 1, 60 g (0.21 mol) of tetraisopropyl titanate were reacted with 116.6 g (0.42 mol) of triethyl citrate. The mixture was freed of alcohol under vacuum and 154.6 g of a clear, pale yellow liquid was obtained.
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alcohol
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Synthesis routes and methods II

Procedure details

In the same manner but replacing 3,4-dimethoxyphenethyl alcohol and aminoacetaldehyde diethyl acetal with equivalent amounts of phenethyl alcohol, Khafagy and Lambooy, cited above, and ethyl acetoacetate, respectively, 1-methyl-1-isochromanacetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5, 2.85, is obtained. Likewise, replacement with equivalent amounts of 1-naphthaleneethanol, M. Mousseron and Nguyen-Phuoc-Du. Bull. Soc. Chim. Fr., 91 (1948), and ethyl acetoacetate, gives 1,2-dihydro-4-methyl-4H-naphtho[2,1-c]-pyran-4-acetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5. Hydrogen bromide is a preferred acid catalyst for these latter two preparations.
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Synthesis routes and methods III

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
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Synthesis routes and methods IV

Procedure details

Using the same apparatus and procedure as described in Example 1, the onset temperature for a one gram sample of 82.5% di-2-ethylhexyl peroxydicarbonate diluted in OMS was measured. The procedure was repeated with separate samples of the above solution to which ethyl-2-cyclohexanone carboxylate, 2-acetyl cyclohexanone, 2-acetyl cyclopentanone, methyl-2-cycloheptanone carboxylate, ethyl-2-oxocyclopentane carboxylate, dibenzoyl methane, and ethyl-4-methyl-2-cyclohexanone-1-carboxylate had been added. The results are shown in Table II. Results obtained with ethyl acetoacetate, which is disclosed in the prior art, are included for comparison.
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di-2-ethylhexyl peroxydicarbonate
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ethyl-2-cyclohexanone carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl acetoacetate-1,2,3,4-13C4
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Ethyl acetoacetate-1,2,3,4-13C4
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Ethyl acetoacetate-1,2,3,4-13C4
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Ethyl acetoacetate-1,2,3,4-13C4
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Ethyl acetoacetate-1,2,3,4-13C4
Reactant of Route 6
Ethyl acetoacetate-1,2,3,4-13C4

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